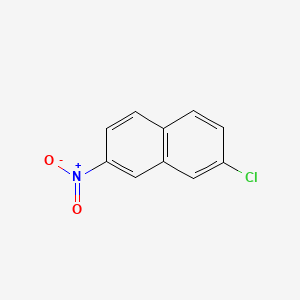![molecular formula C14H18 B13769655 Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene CAS No. 66289-74-5](/img/structure/B13769655.png)
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene is a complex organic compound with the molecular formula C14H18. It is also known by its systematic name, hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane . This compound is characterized by its unique hexacyclic structure, which makes it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further cyclization and hydrogenation to yield the final hexacyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation reactors and specialized catalysts to ensure efficient and high-yield synthesis. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alkanes or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens like chlorine (Cl2) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in halogenated or nitrated derivatives .
Scientific Research Applications
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of hexacyclic structures.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: Studies explore its potential as a scaffold for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can vary widely, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene include other hexacyclic structures like hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane and its derivatives .
Uniqueness
What sets this compound apart is its specific arrangement of carbon atoms and the resulting stability and reactivity of its hexacyclic structure.
Properties
CAS No. |
66289-74-5 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane |
InChI |
InChI=1S/C14H18/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12/h5-14H,1-4H2 |
InChI Key |
YBNSWVHWZLAYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4C5C3C6C4C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


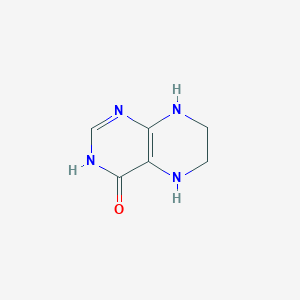
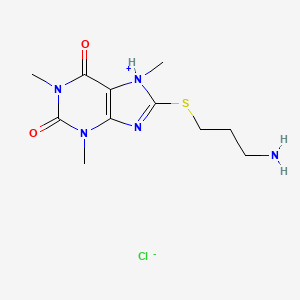
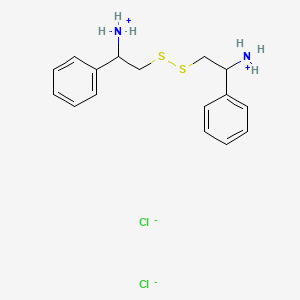
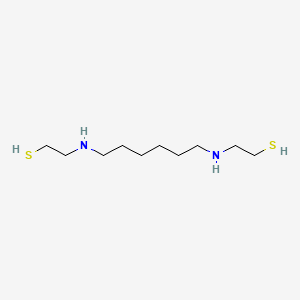

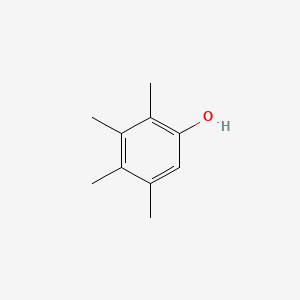

![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
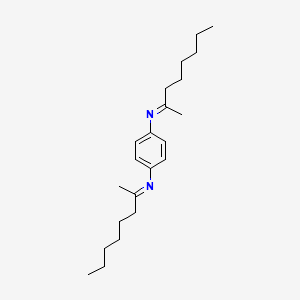

![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)


